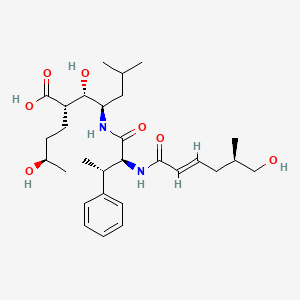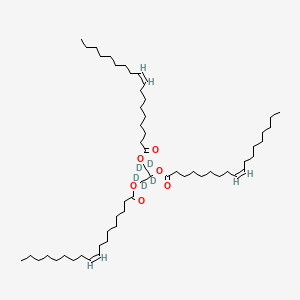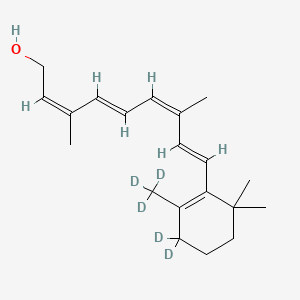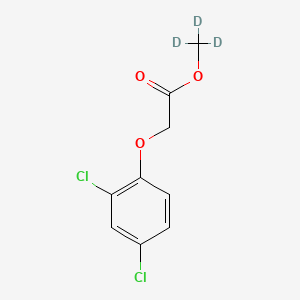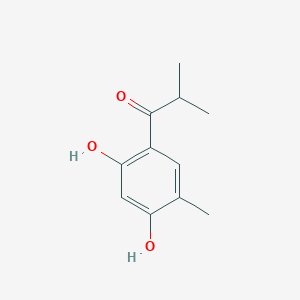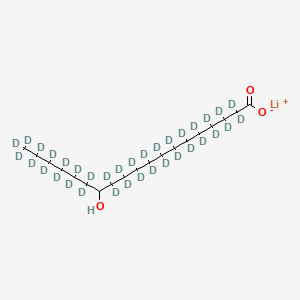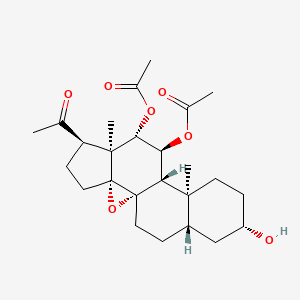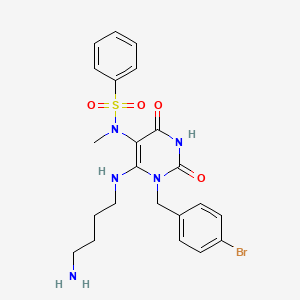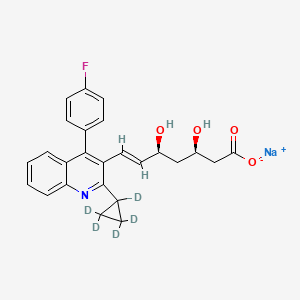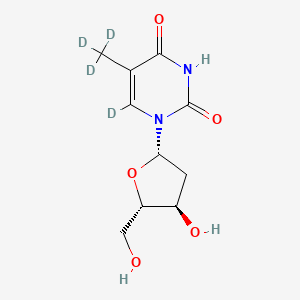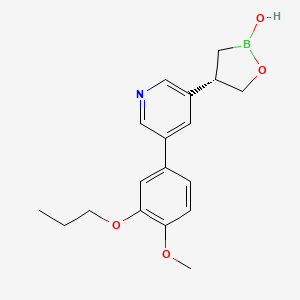
Pde4-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pde4-IN-8 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their ability to block the degradative action of phosphodiesterase 4 on cyclic adenosine monophosphate. This inhibition leads to an increase in cyclic adenosine monophosphate levels, which plays a crucial role in regulating various physiological processes. Phosphodiesterase 4 inhibitors have been widely studied for their potential therapeutic applications in treating inflammatory diseases, respiratory disorders, and neurological conditions .
Preparation Methods
The synthesis of Pde4-IN-8 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Pde4-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Pde4-IN-8 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool compound to study the role of phosphodiesterase 4 in various biochemical pathways. In biology, this compound is used to investigate the effects of phosphodiesterase 4 inhibition on cellular processes such as inflammation, cell proliferation, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for treating inflammatory diseases, respiratory disorders, and neurological conditions.
Mechanism of Action
The mechanism of action of Pde4-IN-8 involves the inhibition of phosphodiesterase 4, which leads to an increase in cyclic adenosine monophosphate levels. This increase in cyclic adenosine monophosphate levels results in the activation of protein kinase A and the subsequent phosphorylation of various target proteins. These phosphorylated proteins play a crucial role in regulating cellular processes such as inflammation, cell proliferation, and apoptosis. The molecular targets and pathways involved in the mechanism of action of this compound include the cyclic adenosine monophosphate signaling pathway and the protein kinase A signaling pathway .
Comparison with Similar Compounds
Pde4-IN-8 is one of several phosphodiesterase 4 inhibitors that have been developed for therapeutic applications. Similar compounds include roflumilast, apremilast, and crisaborole. These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetic properties, and therapeutic applications. For example, roflumilast is used to treat chronic obstructive pulmonary disease, while apremilast is used for psoriatic arthritis and crisaborole for atopic dermatitis.
Properties
Molecular Formula |
C18H22BNO4 |
|---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
3-[(4S)-2-hydroxyoxaborolan-4-yl]-5-(4-methoxy-3-propoxyphenyl)pyridine |
InChI |
InChI=1S/C18H22BNO4/c1-3-6-23-18-8-13(4-5-17(18)22-2)14-7-15(11-20-10-14)16-9-19(21)24-12-16/h4-5,7-8,10-11,16,21H,3,6,9,12H2,1-2H3/t16-/m1/s1 |
InChI Key |
KXVKOYCGACSUPP-MRXNPFEDSA-N |
Isomeric SMILES |
B1(C[C@H](CO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)OC)OCCC)O |
Canonical SMILES |
B1(CC(CO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)OC)OCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
